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  • Product: Tetrahydroxyboranuide
  • CAS: 15390-83-7

Core Science & Biosynthesis

Foundational

The Tetrahydroxyborate Anion: Structural Dynamics and Pharmaceutical Relevance

Synonyms: Tetrahydroxyboranuide; Tetrahydroxidoborate(1-); Borate(1-) CAS Registry Number: 15390-83-7[1][2] Part 1: Executive Summary & Nomenclature In the context of modern drug development—specifically within the expan...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Tetrahydroxyboranuide; Tetrahydroxidoborate(1-); Borate(1-) CAS Registry Number: 15390-83-7[1][2]

Part 1: Executive Summary & Nomenclature

In the context of modern drug development—specifically within the expanding field of boron-based pharmacophores (e.g., proteasome inhibitors like Bortezomib or benzoxaboroles like Tavaborole)—the Tetrahydroxyboranuide anion (commonly Tetrahydroxyborate ,


) represents a critical thermodynamic state.

While often overlooked in standard organic texts, this species is the physiological effector of "boron switching." It represents the transition of the boron center from a neutral, trigonal planar (


) Lewis acid to an anionic, tetrahedral (

) Lewis base adduct. Understanding this transition is not merely a matter of inorganic chemistry; it is the fundamental mechanism by which boron therapeutics bind to nucleophilic serine residues in target enzymes.

Note on Nomenclature:

  • IUPAC Systematic: Tetrahydroxyboranuide (based on the hydride parent

    
    ).[1][3][4]
    
  • Common Technical: Tetrahydroxyborate(1-).[1][2]

  • Formula:

    
    [1][2][3][4][5][6][7][8][9]
    
Part 2: Structural Architecture & Hybridization

The efficacy of boron in drug design stems from its ability to mimic the transition state of carbon-based hydrolysis. The tetrahydroxyboranuide anion is the geometric analog of the tetrahedral intermediate formed during peptide bond hydrolysis.

1. Geometric Parameters

Unlike its conjugate acid (Boric Acid,


), which is planar and electron-deficient, the tetrahydroxyboranuide anion is coordinatively saturated.
ParameterBoric Acid (

)
Tetrahydroxyboranuide (

)
Hybridization

(Trigonal Planar)

(Tetrahedral)
Symmetry Group


B-O Bond Length ~1.36 Å~1.47 - 1.49 Å
Electronic State 6 valence

(Lewis Acid)
8 valence

(Lewis Base Adduct)

B NMR Shift
+19.6 ppm+1.1 ppm
2. The "Boron Switch" Mechanism

The formation of


 is not a simple proton dissociation. It is a Lewis acid-base addition  of a hydroxide ion. This distinction is vital for drug design: the boron atom does not lose a proton; it gains a ligand.


In a biological context, a serine hydroxyl group (


) on an enzyme replaces the water molecule, attacking the boron to form a tetrahedral adduct that mimics the 

geometry, effectively locking the enzyme in a transition-state complex.
Part 3: Visualization of the Equilibrium Pathway

The following diagram illustrates the structural evolution from the neutral acid to the anionic species, a pathway critical for understanding pH-dependent solubility and binding kinetics.

BoronEquilibrium BoricAcid Boric Acid (sp2, Trigonal) Lewis Acid Transition Hydroxide Attack (Coordination Expansion) BoricAcid->Transition pH < 9.0 Water + 2H2O Anion Tetrahydroxyboranuide (sp3, Tetrahedral) [B(OH)4]- Transition->Anion pH > 9.2 Anion->BoricAcid Acidification Hydronium + H3O+

Figure 1: The thermodynamic equilibrium between the trigonal planar resting state and the tetrahedral active state. The shift involves a coordination change from 3 to 4.

Part 4: Validated Experimental Protocol

Objective: Isolation and Characterization of the Tetrahydroxyboranuide species via


 NMR.

Context: In drug development, confirming the formation of the tetrahedral species in solution is a mandatory quality attribute. The following protocol uses Nuclear Magnetic Resonance (NMR) as a self-validating system.

1. Reagents & Equipment
  • Boron Source: Boric Acid (

    
    , ACS Reagent).
    
  • Alkaline Medium: Sodium Hydroxide (

    
    , 1.0 M).
    
  • Solvent: Deuterium Oxide (

    
    , 99.9% D).
    
  • Internal Standard:

    
     (External capillary reference, set to 0.0 ppm).
    
  • Instrument: 400 MHz NMR Spectrometer (tunable to

    
     frequency ~128 MHz).
    
2. Step-by-Step Methodology

Step A: Preparation of the Trigonal Baseline (Control)

  • Dissolve 10 mg of Boric Acid in 600 µL of

    
    .
    
  • Transfer to a quartz NMR tube (borosilicate glass contains background boron; quartz is preferred for trace analysis).

  • Checkpoint: Measure pH. It should be ~5.0.[1]

Step B: Generation of Tetrahydroxyboranuide (Target)

  • To a separate 10 mg Boric Acid sample, add 1.0 M

    
     dropwise until pH reaches 11.0.
    
  • Causality: At pH 11 (2 units above

    
     9.2), the equilibrium shifts >99% toward 
    
    
    
    .
  • Transfer to quartz NMR tube.

Step C:


 NMR Acquisition 
  • Pulse Sequence: Standard single-pulse with proton decoupling (though coupling is negligible here).

  • Spectral Window: +100 ppm to -100 ppm.

  • Scans: 64–128 scans (Boron-11 is high sensitivity).

3. Data Interpretation (The Self-Validating Metric)

The protocol is valid ONLY if the chemical shift (


) moves upfield significantly.
SpeciesExpected Shift (

)
GeometryValidation Criteria
Boric Acid +19.6 ppmTrigonalBroad peak (Quadrupolar relaxation)
Tetrahydroxyboranuide +1.1 ppmTetrahedralSharper peak (Higher symmetry

)

Failure Mode: If the peak remains at +19 ppm after NaOH addition, the pH adjustment failed or the sample has buffered back to acidic conditions.

Part 5: Analytical Workflow Diagram

NMRWorkflow Start Start: Boron Sample CheckPH Measure pH Start->CheckPH Decision Is pH > 10? CheckPH->Decision Adjust Add NaOH (1.0 M) Force Coordination Decision->Adjust No NMR Acquire 11B-NMR (Quartz Tube) Decision->NMR Yes Adjust->CheckPH Analysis Analyze Chemical Shift NMR->Analysis ResultTrig Peak @ +19 ppm (Trigonal Acid) Analysis->ResultTrig Shift > 15 ppm ResultTetra Peak @ +1.1 ppm (Tetrahydroxyboranuide) Analysis->ResultTetra Shift < 5 ppm

Figure 2: Logical workflow for confirming the presence of the tetrahydroxyboranuide anion using NMR spectroscopy.

Part 6: References
  • IUPAC . "Nomenclature of Inorganic Chemistry (Red Book)." International Union of Pure and Applied Chemistry, 2005. [Link]

  • Salentine, C. G. "High-Field 11B NMR of Borates and Borosilicates." Inorganic Chemistry, vol. 22, no. 26, 1983, pp. 3920–3924. [Link]

  • PubChem . "Tetrahydroxoborate(1-) | BH4O4-."[1][2][3][4] National Center for Biotechnology Information. [Link]

  • Springsteen, G., & Wang, B. "A detailed examination of boronic acid-diol complexation." Tetrahedron, vol. 58, no. 26, 2002, pp. 5291-5300. [Link]

Sources

Exploratory

"basicity and pKa of tetrahydroxyborate anion"

The following technical guide details the physicochemical properties, thermodynamic behavior, and pharmacological significance of the tetrahydroxyborate anion. Technical Guide: Basicity and pKa of the Tetrahydroxyborate...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, thermodynamic behavior, and pharmacological significance of the tetrahydroxyborate anion.

Technical Guide: Basicity and pKa of the Tetrahydroxyborate Anion ( )

Executive Summary

The tetrahydroxyborate anion (


) represents the conjugate base of boric acid (

) in aqueous systems.[1] Unlike typical Brønsted-Lowry acid-base pairs, this system operates primarily through Lewis acidity , involving a coordination geometry shift from trigonal planar (

) to tetrahedral (

).

For drug development professionals, this anion is not merely a buffer component but a pharmacophoric template. The


 interconversion mimics the high-energy tetrahedral transition states of peptide bond hydrolysis, a mechanism exploited by proteasome inhibitors (e.g., Bortezomib) and 

-lactamase inhibitors (e.g., Vaborbactam). This guide analyzes the thermodynamics of this equilibrium, the "diol-trapping" effect that modulates pKa, and validated protocols for characterization.

Fundamental Physicochemistry

The Lewis Acid Mechanism

Boric acid does not dissociate by donating a proton. Instead, the boron center, possessing a vacant


-orbital, acts as a Lewis acid (electron pair acceptor) toward the hydroxide ion (Lewis base).

The Equilibrium:


[2]
  • Boric Acid (

    
    ):  Neutral, Trigonal Planar (
    
    
    
    ),
    
    
    hybridized.
  • Tetrahydroxyborate (

    
    ):  Anionic, Tetrahedral (
    
    
    
    ),
    
    
    hybridized.
Thermodynamic Parameters (pKa and Basicity)

The "pKa" of the tetrahydroxyborate system refers to the negative log of the equilibrium constant for the formation of the anion.

ParameterValue / ConditionNotes
Standard pKa 9.24 At

, infinite dilution.
Physiological pKa ~9.0 - 9.1 At

, 0.15 M ionic strength (plasma-like).
Basicity (pKb) 4.76 Calculated as

. The anion is a moderately weak base.
Temperature Effect

Acidity increases (pKa drops) as temperature rises.
Polymerization

At high concentrations, polyborates (e.g.,

) form, complicating pKa measurement.

Implication: At physiological pH (7.4), the equilibrium heavily favors the neutral trigonal form (


). However, the affinity of the boron center for nucleophiles (like serine hydroxyls in enzymes) drives the formation of the tetrahedral anion in situ.

LewisMechanism B_acid Boric Acid (sp2, Trigonal) Transition Lewis Acid Attack (OH- addition) B_acid->Transition Vacant p-orbital Water 2 H2O Water->Transition B_anion Tetrahydroxyborate (sp3, Tetrahedral) Transition->B_anion Geometry Change Proton H3O+ Transition->Proton

Figure 1: The Lewis acid mechanism driving the formation of the tetrahydroxyborate anion.

The Diol-Trapping Effect (Dynamic pKa)

In biological systems and drug formulations, the apparent pKa of the borate species is rarely 9.24. Boric acid and boronic acids form cyclic esters with cis-vicinal diols (1,2-diols), such as ribose, mannitol, and serine side chains.

Mechanism of pKa Depression

The formation of a cyclic borate ester imposes bond angle constraints that energetically favor the tetrahedral (


) geometry over the planar (

) geometry.
  • Result: The complex is a stronger acid (lower pKa) than the free boric acid.

  • Magnitude: Mannitol can lower the pKa of boric acid from 9.2 to ~4.0.

This phenomenon is critical for Bortezomib (Velcade) . The drug is formulated with mannitol. The mannitol-boronate ester is more soluble and stable, but upon administration, it hydrolyzes to release the free boronic acid active species.

DiolShift cluster_0 Free Species (High pKa ~9.2) cluster_1 Diol Complex (Low pKa ~4-6) B_planar B(OH)3 (Planar) B_tet B(OH)4- (Tetrahedral) B_planar->B_tet Ka (weak) Complex_planar Ester (Planar) (Unstable Strain) B_planar->Complex_planar Esterification Complex_tet Ester (Tetrahedral) (Stabilized) B_tet->Complex_tet Trapping Complex_planar->Complex_tet Ka' (strong) Diol 1,2-Diol (e.g. Mannitol) Diol->Complex_planar

Figure 2: Thermodynamic cycle showing how diol binding stabilizes the tetrahedral anion, effectively lowering the pKa.

Implications in Drug Design (Transition State Mimicry)

The basicity of the tetrahydroxyborate anion is the fundamental property that allows boronic acid drugs to inhibit serine proteases.

  • The Target: Serine proteases hydrolyze peptide bonds via a high-energy tetrahedral intermediate.

  • The Mimic: The neutral boronic acid drug (

    
    ) enters the active site.
    
  • The Capture: The active site serine nucleophile (

    
    ) attacks the boron atom.
    
  • The Result: A stable, anionic tetrahedral adduct (

    
    ) forms. This adduct mimics the transition state but does not progress to hydrolysis, effectively blocking the enzyme.
    

Key Design Parameter: The electron density on the boron (modulated by R-groups) determines the "pKa" of the drug and its willingness to accept the serine hydroxyl. Electron-withdrawing groups increase acidity (lower pKa), enhancing binding affinity but potentially increasing non-specific toxicity.

Experimental Protocols

Protocol A: Determination of pKa via -NMR

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing boron speciation because the chemical shift is highly sensitive to coordination geometry.

Principle:

  • 
     Boron (Acid): 
    
    
    
  • 
     Boron (Anion): 
    
    
    
  • Observed Shift (

    
    ): A weighted average due to fast exchange on the NMR timescale.
    

Workflow:

  • Preparation: Prepare 0.01 M Boric acid in

    
     with 0.1 M KCl (to fix ionic strength).
    
  • Reference: Use an external standard of

    
     (0 ppm) in a capillary insert (avoid internal mixing).
    
  • Titration: Adjust pH using carbonate-free NaOH/HCl. Measure pH using a calibrated glass electrode.

  • Acquisition: Acquire

    
     spectra at each pH point (Frequency ~128 MHz for 400 MHz magnet). Use quartz tubes if background boron from borosilicate glass interferes (broad hump at ~0-30 ppm).
    
  • Calculation: Fit the data to the Henderson-Hasselbalch variant:

    
    
    
Protocol B: Potentiometric Titration (Carbonate-Free)

Critical Step: Atmospheric


 dissolves in alkaline solutions to form carbonate, which interferes with borate titration.
  • Degassing: Boil purified water for 15 minutes and cool under

    
     or Ar atmosphere.
    
  • Setup: Use a jacketed titration vessel at

    
    .
    
  • Titrant: Standardized 0.1 M NaOH (carbonate-free).

  • Procedure: Titrate 0.01 M Boric acid. Record pH vs. Volume.

  • Analysis: The half-equivalence point (where

    
    ) yields the pKa directly.
    

NMR_Workflow Sample Sample Prep (0.01M Boron + 0.1M KCl) pH_Adjust pH Adjustment (Carbonate-free NaOH) Sample->pH_Adjust NMR_Acq 11B-NMR Acquisition (Quartz Tube) pH_Adjust->NMR_Acq NMR_Acq->pH_Adjust Next pH point Data_Fit Curve Fitting (Henderson-Hasselbalch) NMR_Acq->Data_Fit

Figure 3: Workflow for determining Boron pKa using


-NMR spectroscopy.

References

  • National Institute of Standards and Technology (NIST). Boric Acid: solution chemistry and thermodynamics. [Link]

  • Woods, W. G. (1994). An Introduction to Boron: History, Sources, Uses, and Chemistry. Environmental Health Perspectives. [Link]

  • Santos, M. A., et al. (2020). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases.[3][4][5] Molecules.[1][4][6][7][8][9][10][11][12][13] [Link]

  • Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron.[13] [Link]

  • Pemberton, J. E., et al. (2023). Capturing the free energy of transition state stabilization: insights from the inhibition of mandelate racemase.[5] Philosophical Transactions of the Royal Society B. [Link]

Sources

Foundational

Theoretical Calculations on Tetrahydroxyborate Structure: A Computational &amp; Mechanistic Guide

Executive Summary The tetrahydroxyborate anion ( ) represents the fundamental conjugate base of boric acid and serves as the structural prototype for boron-based transition state inhibitors in modern pharmacology. While...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tetrahydroxyborate anion (


) represents the fundamental conjugate base of boric acid and serves as the structural prototype for boron-based transition state inhibitors in modern pharmacology. While nominally tetrahedral (

), its behavior in aqueous media is governed by complex solvation shells that defy simple continuum solvation models.

This guide provides a rigorous technical framework for modeling


, moving from ab initio structural determination to its application in rational drug design (specifically serine protease inhibition). It is designed for computational chemists and medicinal chemists requiring high-fidelity protocols for boron-centered molecular design.

The Physicochemical Context

In aqueous solution, boron exists in a pH-dependent equilibrium between the trigonal planar boric acid (


, 

) and the tetrahedral tetrahydroxyborate anion (

,

).[1]


Why This Structure Matters
  • Symmetry Breaking: While gas-phase calculations predict perfect

    
     symmetry, explicit solvent interactions break this symmetry, influencing spectroscopic signatures (Raman/IR).
    
  • Drug Design Template: The

    
     anion mimics the high-energy tetrahedral intermediate formed during peptide bond hydrolysis. Boronic acid drugs (e.g., Bortezomib, Tavaborole) exploit this by trapping enzymes in this "transition state" geometry.
    

Theoretical Framework & Methodology

Core Directive: Do not rely solely on implicit solvation models (PCM/SMD). The high charge density of the small borate anion requires an Explicit-Implicit (Cluster-Continuum) approach to accurately predict bond lengths and pKa.

Computational Protocol

For high-accuracy structural optimization, the following workflow is recommended:

ParameterRecommendationRationale
Functional

B97X-D or M06-2X
Captures dispersion forces critical for hydrogen bonding networks in the solvation shell.
Basis Set 6-311++G(d,p) or aug-cc-pVTZCrucial: Diffuse functions (++) are mandatory for anionic species to describe the loose electron cloud.
Solvation Cluster-ContinuumExplicit water molecules (

) + PCM/SMD continuum. Pure PCM yields pKa errors >7 units.
Frequency Harmonic + AnharmonicAnharmonic corrections are needed for accurate OH stretch prediction.
The "Cluster-Continuum" Workflow

The following diagram outlines the logical flow for calculating the solvated structure, ensuring the global minimum is found despite the flexible hydrogen bond network.

G Start Input Structure B(OH)4- (Td symmetry) Solvation Add Explicit Solvent (First Solvation Shell, n=6 H2O) Start->Solvation Build Supermolecule Opt_Gas Optimization (Gas Phase) Freezes H-bond network Solvation->Opt_Gas Opt_PCM Optimization (PCM/SMD) Re-relax in dielectric continuum Opt_Gas->Opt_PCM Apply Continuum Freq Frequency Analysis (Check for imaginary freqs) Opt_PCM->Freq Freq->Solvation N_imag > 0 (Conformational Search) Output Final Output: Bond Lengths & Thermochemistry Freq->Output N_imag = 0

Caption: Cluster-Continuum workflow. Explicit waters stabilize the anion charge, preventing artificial symmetry constraints common in pure implicit models.

Structural Dynamics & Solvation Findings

Theoretical calculations validated against experimental data yield the following structural parameters. Note the elongation of the B-O bond upon converting from acid to anion.

Quantitative Structural Data
ParameterBoric Acid (

)
Tetrahydroxyborate (

)
Note
Hybridization

(Trigonal Planar)

(Tetrahedral)
Coordination change drives inhibition.
B-O Bond Length 1.36 - 1.37 Å1.47 - 1.49 Å Anionic charge repulsion lengthens bonds.
O-B-O Angle 120°109.5° (Ideal) / ~108-111° (Solvated)Distorted by H-bonding with solvent.
Symmetry


(Vacuum)


(Aqueous)
Solvent shells break high symmetry.
The Solvation Shell

AIMD (Ab Initio Molecular Dynamics) simulations reveal that


 organizes a rigid first hydration shell. The hydroxyl protons of the borate act as H-bond donors, while the oxygen atoms act as acceptors.
  • Key Insight: The "supermolecule"

    
     is the smallest unit that accurately reproduces the experimental Raman spectrum.
    

Applications in Drug Design: The Tetrahedral Mimic

The theoretical stability of the tetrahedral borate anion is the cornerstone of boron-based therapeutics (e.g., Bortezomib for myeloma, Tavaborole for onychomycosis).

Mechanism of Action (Serine Protease Inhibition)

These drugs function as Transition State Analogues . The boron atom is electrophilic; it accepts a lone pair from the catalytic serine hydroxyl group in the enzyme's active site.

  • Resting State: Drug is a planar Boronic Acid (

    
    ).
    
  • Attack: Enzyme Serine-OH attacks Boron.

  • Inhibition: Boron converts to a tetrahedral anionic adduct (

    
    ), mimicking the 
    
    
    
    geometry. This adduct is stabilized by the enzyme's "Oxyanion Hole," locking the enzyme in a non-functional state.

DrugMechanism Drug Boronic Acid Drug (Planar sp2, Neutral) TS Nucleophilic Attack (Formation of B-O bond) Drug->TS Enzyme Enzyme Active Site (Serine-OH Nucleophile) Enzyme->TS Adduct Tetrahedral Adduct (Anionic sp3, B(OH)4- mimic) TS->Adduct Geometry Change Stabilization Oxyanion Hole Stabilization Adduct->Stabilization H-Bonding

Caption: Mechanism of Boron-based inhibitors. The drug mimics the transition state of peptide hydrolysis by assuming the stable tetrahedral geometry of tetrahydroxyborate.

Experimental Validation Protocols

To validate theoretical models, researchers must correlate calculated frequencies with experimental spectra.

Raman Spectroscopy

The most distinct marker for


 is the symmetric pulse vibration.
  • Protocol: Collect Raman spectra of sodium borate solution at pH > 10.

  • Diagnostic Band: A sharp, polarized band at 745 cm⁻¹ .

  • Validation: If your DFT calculation (scaled) predicts this mode >760 cm⁻¹ or <730 cm⁻¹, your solvation model is insufficient (likely lacking explicit waters).

NMR Spectroscopy
  • Boric Acid (

    
    ): 
    
    
    
    ppm.
  • Tetrahydroxyborate (

    
    ): 
    
    
    
    ppm.
  • Guidance: The massive upfield shift is a direct readout of the hybridization change and electron shielding increase in the tetrahedral anion.

References

  • Pliego Jr, J. R., & Riveros, J. M. (2002).[2] Theoretical Calculation of pKa Using the Cluster-Continuum Model. The Journal of Physical Chemistry A. [Link]

  • Zhou, C., et al. (2011).[3] Thermodynamic and Transport Properties of H2/H2O/NaB(OH)4 Mixtures Using the Delft Force Field. Journal of Chemical & Engineering Data. [Link]

  • Applegarth, L. M., et al. (2023). A Raman spectroscopic and ab initio investigation of aqueous boron speciation under alkaline hydrothermal conditions. Dalton Transactions. [Link]

  • Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications.[4][5] MedChemComm. [Link]

  • Cahill, S. T., et al. (2014). Interactions of "Bora-Penicilloates" with Serine β-Lactamases and DD-Peptidases.[6] Biochemistry. [Link]

Sources

Protocols & Analytical Methods

Method

"experimental setup for Tetrahydroxyboranuide mediated reactions"

Application Note: Experimental Setup for Tetrahydroxydiboron ( ) and Borate-Mediated Transformations Part 1: Executive Summary & Nomenclature Clarification Critical Distinction: While the term "Tetrahydroxyboranuide" (IU...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Experimental Setup for Tetrahydroxydiboron (


) and Borate-Mediated Transformations 

Part 1: Executive Summary & Nomenclature Clarification

Critical Distinction: While the term "Tetrahydroxyboranuide" (IUPAC:


) refers specifically to the inorganic tetrahydroxyborate anion, this guide addresses the Tetrahydroxydiboron (

)
reagent. In modern drug development and organic synthesis,

is the active "mediator" used for metal-free reductions, transamidations, and green cross-coupling reactions. The

anion is the hydrolytic byproduct or intermediate of these reactions.

This protocol focuses on the Tetrahydroxydiboron (


)  mediated pathways, as these represent the high-value synthetic applications for researchers.

Core Applications:

  • Chemoselective Reduction: Metal-free reduction of nitroarenes to anilines.

  • Green Synthesis: Aqueous-phase transamidation and transfer hydrogenation.

  • Boronic Acid Activation: Mechanistic overlaps with Suzuki-Miyaura cycles.

Part 2: Chemical Foundation & Mechanistic Logic

The Reagent: Tetrahydroxydiboron ( )

Unlike its pinacol-protected analog (


), 

(often abbreviated as BBA or THDB ) is highly atom-economical and water-soluble.[1] It acts as a reductant by transferring electrons via the homolytic or heterolytic cleavage of the B–B bond.
  • CAS Number: 13675-18-8

  • Molecular Weight: 89.65 g/mol

  • Solubility: Soluble in water, methanol, ethanol; insoluble in non-polar solvents.

Mechanism of Action

The mediation relies on the activation of the B–B bond. In aqueous media,


 can generate radical species or active boron-hydride equivalents that serve as hydrogen donors.

Figure 1: Mechanistic Pathway for Nitro Reduction The following diagram illustrates the


 mediated reduction of a nitro compound, highlighting the transition from the diboron species to the boric acid/borate byproduct (

).

G BBA Tetrahydroxydiboron B2(OH)4 Activation Activation (H2O/Base) BBA->Activation Hydrolysis Radical Active Species [•B(OH)2] / [H-B(OH)3]- Activation->Radical B-B Cleavage Intermediate Nitroso/Hydroxylamine (Ar-NO / Ar-NHOH) Radical->Intermediate H-Transfer Byproduct Tetrahydroxyboranuide [B(OH)4]- Radical->Byproduct Oxidation Substrate Nitroarene (Ar-NO2) Substrate->Intermediate + Radical Product Aniline (Ar-NH2) Intermediate->Product Reduction

Caption: Figure 1. Activation of Tetrahydroxydiboron (


) leading to nitroarene reduction and release of the tetrahydroxyborate anion.

Part 3: Experimental Protocols

Protocol A: Metal-Free Reduction of Nitroarenes

Objective: Chemoselective reduction of nitro groups to amines without transition metals, using


 as the reductant.[1]

Reagents & Equipment:

  • Tetrahydroxydiboron (

    
    ) [>95% purity].
    
  • Base: 4,4'-Bipyridine (catalytic) or KOH (stoichiometric depending on variant).

  • Solvent: Deionized Water (degassed recommended but not strictly required).

  • Reaction Vessel: Sealed pressure tube or standard round-bottom flask.

Step-by-Step Methodology:

  • Stoichiometry Calculation:

    • Substrate (Nitroarene): 1.0 equiv.

    • 
      : 3.0 – 3.5 equiv. (Excess is required as BBA acts as the H-source).
      
    • Catalyst (4,4'-Bipyridine): 5 mol% (optional, enhances rate).

  • Setup:

    • Charge the reaction tube with the nitroarene (0.5 mmol) and

      
       (1.5 mmol).
      
    • Add the solid catalyst (if using).

    • Add Water (2.0 mL). Note: BBA is water-soluble; organic substrates may form a suspension.

  • Reaction:

    • Seal the tube and heat to 80 °C .

    • Stir vigorously (1000 rpm) to ensure phase contact if the substrate is insoluble.

    • Time: Monitor by TLC/LC-MS. Typical conversion occurs in 2–6 hours.

    • Observation: Evolution of minor gas bubbles (

      
      ) may occur; ensure venting capability if scaling up.
      
  • Workup:

    • Cool to room temperature.[1]

    • Extract with Ethyl Acetate (3 x 5 mL).

    • Wash combined organics with Brine.

    • Note on Byproducts: The aqueous layer contains the Tetrahydroxyboranuide (

      
      )  and boric acid residues.[2][3] These are non-toxic and easily disposed of.
      
  • Purification:

    • Dry over

      
      , concentrate, and purify via silica gel chromatography.
      

Table 1: Optimization Parameters for Nitro Reduction

ParameterStandard ConditionGreen VariantNotes
Reductant

(3.5 eq)

(3.0 eq)
Excess required for full conversion.
Solvent Ethanol/Water (1:1)100% WaterWater promotes B-B activation.
Temperature Reflux (80°C)RT to 50°CHigher T needed for electron-deficient rings.
Additive None4,4'-Bipyridine (5%)Acts as an electron transfer mediator.
Protocol B: Reductive Transamidation

Objective: Direct synthesis of amides from nitroarenes and carboxylic acids/esters using


.[1]

Methodology:

  • Mix: Nitroarene (1.0 eq), Carboxylic Acid derivative (1.2 eq), and

    
     (3.0 eq) in water.
    
  • Conditions: Heat at 100 °C for 12 hours.

  • Mechanism:

    
     reduces the nitro group to an amine in situ, which then attacks the activated carboxyl/borate complex.
    
  • Benefit: Avoids isolation of unstable amine intermediates.

Part 4: Troubleshooting & Stability (Self-Validating Systems)

1. Reagent Quality Check (The "Bubble Test"):

  • Issue:

    
     is hygroscopic and can degrade to Boric Acid (
    
    
    
    ) upon prolonged exposure to moist air.
  • Validation: Dissolve a small amount of reagent in water. It should dissolve clearly. If a white precipitate remains or solubility is poor, the reagent may have disproportionated.

  • NMR Validation:

    
     NMR is the gold standard.
    
    • 
      : Singlet around ~30 ppm (broad).
      
    • 
      : Sharp signal at ~2 ppm.
      
    • Boric Acid: Signal at ~19 ppm.

2. pH Sensitivity:

  • The formation of the active reductant is pH-dependent.

  • Too Acidic: Hydrolysis of B-B bond without radical formation (produces Boric Acid).

  • Too Basic: Rapid formation of inactive tetrahydroxyborate salts (

    
    ) before reaction with substrate.
    
  • Optimal: Weakly basic or neutral conditions (pH 7–9) allow controlled release of active species.

Figure 2: Stability & Degradation Logic

Stability cluster_check Quality Control Fresh Fresh B2(OH)4 Hydrolysis Hydrolysis Fresh->Hydrolysis + Moisture Moisture Moisture/Air Inactive Boric Acid / [B(OH)4]- Hydrolysis->Inactive Irreversible Check Check 11B-NMR Target: ~30 ppm

Caption: Figure 2. Degradation pathway of Tetrahydroxydiboron. Storage under inert atmosphere (Argon) is recommended.

References

  • Jang, M., Lim, T., Park, B. Y., & Han, M. S. (2022).[1] Tetrahydroxydiboron-Mediated Reductive Transamidation of Nitroarenes. Journal of Organic Chemistry, 87(2), 910–919.[1] Link

  • Wang, Y., Chang, Z., Hu, Y., Lin, X., & Dou, X. (2021).[1] Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes with Tetrahydroxydiboron. Organic Letters, 23(5), 1910–1914. Link

  • Chen, D., Zhou, Y., Zhou, H., Liu, S., Liu, Q., Zhang, K., & Uozumi, Y. (2018).[1] Metal-Free Reduction of Nitro Aromatics Mediated by Tetrahydroxydiboron. Synthesis, 50(08), 1765–1768.[1] Link

  • PubChem. (n.d.).[4] Tetrahydroxyboranuide (Compound Summary). National Library of Medicine. Link

Sources

Application

Application Note &amp; Protocols: The Dynamic Covalent Chemistry of Tetrahydroxyborate with Polyols and Diols

Abstract The reversible covalent interaction between the tetrahydroxyborate anion, [B(OH)₄]⁻, and compounds bearing cis-1,2- or 1,3-diol functionalities is a cornerstone of dynamic chemical systems. This bond formation,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reversible covalent interaction between the tetrahydroxyborate anion, [B(OH)₄]⁻, and compounds bearing cis-1,2- or 1,3-diol functionalities is a cornerstone of dynamic chemical systems. This bond formation, leading to stable cyclic boronate esters, is exquisitely sensitive to environmental pH, temperature, and the stereochemistry of the diol. This unique reactivity has been harnessed in diverse fields, from the development of self-healing hydrogels and stimuli-responsive drug delivery vehicles to advanced biosensors and separation science. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the fundamental principles, key applications, and validated experimental protocols for investigating and utilizing the reaction between tetrahydroxyborate and polyols/diols.

Scientific Principles & Mechanistic Overview

The chemistry of boron in aqueous media is dominated by the equilibrium between trigonal planar boric acid, B(OH)₃, a weak Lewis acid, and the tetrahedral tetrahydroxyborate anion, [B(OH)₄]⁻.[1] The position of this equilibrium is governed by the solution pH, with a pKₐ of approximately 9.14.[1]

B(OH)₃ + H₂O ⇌ [B(OH)₄]⁻ + H⁺

While boric acid itself can react with diols, the formation of stable cyclic esters predominantly involves the tetrahedral tetrahydroxyborate intermediate.[2][3] The reaction is a reversible condensation where a cis-diol displaces two hydroxyl groups from the borate core to form a five- or six-membered ring, releasing water.[1][4] This dynamic covalent bond provides adaptability and responsiveness to materials.[5][6]

The reaction can proceed to form both a 1:1 (monochelate) and a 1:2 (bischelate) complex, where one borate ion is complexed with one or two diol molecules, respectively.[7][8] The relative populations of these species are dependent on the stoichiometry and concentration of the reactants.

Reaction_Mechanism cluster_0 Aqueous Boron Equilibrium (pH-dependent) cluster_1 Complexation with Diol BOH3 B(OH)₃ (Trigonal Planar) BOH4 [B(OH)₄]⁻ (Tetrahedral) BOH3->BOH4 + OH⁻ BOH4->BOH3 - OH⁻ / + H⁺ Diol R-(OH)₂ (cis-Diol) Complex11 [1:1 Complex]⁻ (Monochelate) Complex12 [1:2 Complex]⁻ (Bischelate) Complex11->Complex12 + Diol - 2H₂O BOH4_2 [B(OH)₄]⁻ Complex11->BOH4_2 - Diol + 2H₂O Complex12->Complex11 - Diol + 2H₂O BOH4_2->Complex11 + Diol - 2H₂O

Figure 1: Borate-Diol Reaction Pathway.
Critical Factors Influencing Complexation

The utility of this reaction stems from its tunability. The stability and kinetics of the boronate ester bond are highly dependent on several factors:

  • pH: This is the primary control parameter. The formation of boronate esters is strongly favored at pH values near the pKₐ of the boronic acid, where there is a substantial concentration of both the acid and its conjugate base.[9] The stability of the resulting ester complex is significantly pH-dependent, allowing for the design of materials that assemble or disassemble in response to pH changes.[10]

  • Diol/Polyol Structure: The reaction is highly selective for diols with specific stereochemistry.

    • Ring Size: The formation of five-membered rings (from 1,2-diols) and six-membered rings (from 1,3-diols) is favored.[11] Cyclization with 1,4-diols is generally not observed.[11]

    • Conformation: The diol must be able to adopt a syn-periplanar (eclipsed) conformation for efficient complexation. This is why sugars in their furanose form, which have conformationally locked cis-diols, exhibit very high binding affinities.[12]

    • Kinetics vs. Thermodynamics: Studies have shown that while the formation of five-membered rings with 1,2-diols is kinetically faster, the six-membered rings formed with 1,3-diols can be more thermodynamically stable.[11]

  • Solvent and Buffer Composition: The reaction equilibrium and kinetics can be influenced by the solvent and the presence of buffer components, which may form competing complexes.[12]

Key Applications in Research and Drug Development

The dynamic nature of the borate-diol linkage makes it an invaluable tool for creating "smart" materials.

Stimuli-Responsive Hydrogels

The most prominent application is the formation of hydrogels, which are three-dimensional polymer networks capable of holding large amounts of water.[13] When polymers containing diol functionalities, such as poly(vinyl alcohol) (PVA), guar gum, or cellulose, are mixed with a source of tetrahydroxyborate (e.g., borax), the borate ions act as dynamic cross-linkers.[13][14]

  • Self-Healing: Because the borate-diol cross-links are reversible, they can break and reform. This allows the hydrogel to autonomously repair itself after mechanical failure.[5]

  • pH-Responsiveness: The hydrogel network's integrity is directly tied to pH. A decrease in pH shifts the equilibrium away from the stable tetrahedral boronate ester, causing the cross-links to dissociate and the hydrogel to dissolve into a liquid (a sol-gel transition).[10] This property is heavily exploited in drug delivery.[14][15]

  • Injectability: The shear-thinning behavior, where the gel flows under stress as bonds break and then quickly re-forms at rest, makes these materials injectable.[14]

Drug Delivery Systems

The pH-responsive nature of borate-diol hydrogels makes them excellent candidates for controlled drug release. A drug molecule containing a cis-diol group can be covalently incorporated into the hydrogel matrix. The release can be triggered by the lower pH environments characteristic of tumor tissues or intracellular compartments.[14][15] Alternatively, a non-diol drug can be physically encapsulated, with its release controlled by the pH-mediated dissolution of the hydrogel.

Biosensing and Saccharide Recognition

The high affinity and selectivity of borate for certain saccharides form the basis of sensing platforms.[16] For example, glucose-responsive hydrogels can be designed for self-regulated insulin delivery. In such a system, high glucose levels lead to competitive binding with the borate cross-linker, causing the hydrogel to swell and release its insulin payload.[4]

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis and characterization of borate-diol systems.

Protocol 1: Synthesis of a pH-Responsive Poly(vinyl alcohol)-Borax Hydrogel

This protocol describes the simple and rapid formation of a self-healing, pH-responsive hydrogel.

Materials:

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, medium molecular weight

  • Sodium tetraborate decahydrate (Borax, Na₂B₄O₇·10H₂O)

  • Deionized (DI) water

  • Magnetic stirrer and hot plate

  • Beakers, graduated cylinders

  • pH meter or pH indicator strips

  • Dilute HCl (e.g., 1 M)

Procedure:

  • Prepare PVA Solution (4% w/v):

    • Add 4.0 g of PVA powder to 96 mL of DI water in a 250 mL beaker with a magnetic stir bar.

    • Heat the solution to ~90 °C while stirring. Continue to stir until all PVA has completely dissolved (the solution will become clear). This can take 30-60 minutes.

    • Allow the solution to cool to room temperature.

    • Causality Note: PVA requires heating to fully hydrate and dissolve due to strong intermolecular hydrogen bonding in the solid state.

  • Prepare Borax Cross-linker Solution (4% w/v):

    • Dissolve 4.0 g of borax in 96 mL of room temperature DI water. Stir until fully dissolved.

    • Causality Note: Borax dissolves readily in water and hydrolyzes to form boric acid and the tetrahydroxyborate anion, [B(OH)₄]⁻, which is the active cross-linking species.[13]

  • Hydrogel Formation:

    • Measure 50 mL of the cooled PVA solution into a beaker.

    • While stirring gently, add 5-10 mL of the borax solution to the PVA solution.

    • Observe the immediate formation of a viscous, transparent hydrogel.

    • Causality Note: The [B(OH)₄]⁻ ions rapidly form reversible covalent bonds with the 1,3-diol units present in the PVA chains, creating a 3D polymer network.[17]

  • Testing pH-Responsiveness:

    • Place a small portion of the hydrogel in a petri dish.

    • Add a few drops of 1 M HCl to the gel.

    • Observe as the gel structure breaks down and reverts to a liquid state.

    • Causality Note: The added acid protonates the tetrahydroxyborate and the boronate esters, shifting the equilibrium away from the stable tetrahedral complex and causing the cross-links to dissociate.

Hydrogel_Workflow PVA Prepare 4% PVA Solution (Heat to 90°C, Cool) Mix Mix PVA and Borax Solutions (e.g., 5:1 ratio) PVA->Mix Borax Prepare 4% Borax Solution (Room Temp) Borax->Mix Gel Immediate Hydrogel Formation (Cross-linking) Mix->Gel Test Characterization Gel->Test pH_Test pH Responsiveness Test (Add Acid -> Liquefaction) Test->pH_Test Rheology Rheological Analysis (Viscoelastic Properties) Test->Rheology Swelling Swelling Studies (Water Uptake) Test->Swelling

Figure 2: Workflow for Hydrogel Synthesis.
Protocol 2: Characterization of Borate-Diol Complexation by ¹¹B NMR Spectroscopy

¹¹B NMR is a powerful and direct technique to observe the formation of borate esters.[2] Different boron species (free borate, 1:1 complex, 1:2 complex) give distinct signals.[8][18]

Materials:

  • Boric acid (H₃BO₃) or a borate salt

  • Diol or polyol of interest (e.g., glycerol, mannitol)

  • Deuterium oxide (D₂O)

  • Sodium hydroxide (NaOH) for pH adjustment

  • NMR tubes, volumetric flasks, pipettes

  • NMR spectrometer equipped for ¹¹B observation

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 0.1 M boric acid in D₂O.

    • Prepare a stock solution of 1.0 M diol (e.g., glycerol) in D₂O.

    • In an NMR tube, combine 200 µL of the boric acid stock and 200 µL of the diol stock. This creates a 1:5 molar ratio of borate to diol with initial concentrations of 50 mM borate and 500 mM diol.

    • Adjust the pD (the pH equivalent in D₂O) of the solution to the desired value (e.g., pD 9-10) using small additions of 1 M NaOH in D₂O. The pD can be estimated by adding 0.4 to the reading of a standard pH meter.

    • Causality Note: A high pD is chosen to ensure a significant population of the reactive [B(OH)₄]⁻ species. An excess of the diol is used to drive the equilibrium towards the formation of the 1:2 complex.

  • NMR Acquisition:

    • Acquire a ¹¹B NMR spectrum. A typical acquisition might use a frequency of ~160 MHz on a 500 MHz proton spectrometer.

    • Use a reference standard, such as BF₃·OEt₂, for chemical shift calibration (0 ppm).

    • Ensure a sufficient relaxation delay to allow for quantitative integration of the peaks.

  • Data Interpretation:

    • Analyze the resulting spectrum for peaks corresponding to different boron species.

    • The relative area of each peak corresponds to the relative concentration of that species in the equilibrium mixture.

    • From these concentrations, equilibrium constants for the formation of the 1:1 and 1:2 complexes can be calculated.[8]

Table 1: Typical ¹¹B NMR Chemical Shifts for Borate Species in D₂O

Boron SpeciesTypical Chemical Shift (δ, ppm)LinewidthRationale for Shift
B(OH)₃ (Boric Acid)~19-20 ppmBroadTrigonal (sp²) boron, fast quadrupolar relaxation.
[B(OH)₄]⁻ (Free Borate)~1-3 ppmNarrowTetrahedral (sp³) boron, more symmetric, slower relaxation.
1:1 Borate-Diol Complex~5-9 ppmNarrow-MediumTetrahedral (sp³) boron in an asymmetric ester environment.
1:2 Borate-Diol Complex~9-13 ppmNarrow-MediumTetrahedral (sp³) boron in a more sterically hindered diester environment.

Note: Exact chemical shifts are highly dependent on the specific diol, pH, and temperature.

Quantitative Data Summary

The stability of the boronate ester complex is quantified by its formation constant (K_f) or stability constant (β). Higher values indicate a more stable complex.

Table 2: Representative Stability Constants for Borate-Polyol Complexes

PolyolComplex TypeStability Constant (log K)Reference
Ethylene Glycol1:10.27[19]
Glycerol1:11.20[19]
D-Glucose1:11.90[20]
D-Mannitol1:13.32[19]
D-Fructose1:13.64[19]
D-Sorbitol1:23.02[20]

Note: Values are illustrative and can vary significantly with experimental conditions (pH, temperature, ionic strength). The data clearly shows that polyols with multiple favorable cis-diol sites (like fructose and mannitol) form significantly more stable complexes than simple diols.[19][20]

References

  • American Chemical Society. (n.d.). Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy.
  • National Institutes of Health. (n.d.). Internal and External Catalysis in Boronic Ester Networks.
  • ResearchGate. (n.d.). Borate esters of polyols: Occurrence, applications and implications.
  • National Institutes of Health. (n.d.). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities.
  • AA Blocks. (2019). Chemistry Of Boronic Esters.
  • Kyushu University. (2011). Complexation of boric acid with polyhydroxy compounds and its relevance to practical aspects.
  • Wikipedia. (n.d.). Tetrahydroxyborate.
  • National Institutes of Health. (2022). Superabsorbent cellulose-based hydrogels cross-liked with borax.
  • National Institutes of Health. (2011). pH responsive self-healing hydrogels formed by boronate–catechol complexation.
  • Semantic Scholar. (n.d.). Internal and external catalysis in boronic ester networks.
  • National Institutes of Health. (n.d.). Use of Phenylboronic Acids to Investigate Boron Function in Plants.
  • Sci-Hub. (n.d.). An 11B nuclear magnetic resonance study of the reaction of the tetrahydroxyborate ion with polyhydroxy compounds.
  • ResearchGate. (n.d.). A detailed examination of boronic acid-diol complexation.
  • ACS Omega. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation.
  • National Institutes of Health. (n.d.). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation.
  • ResearchGate. (n.d.). Boronic acid derivatives with superior diol‐binding properties.
  • Royal Society of Chemistry. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols.
  • Royal Society of Chemistry. (n.d.). An 11B nuclear magnetic resonance study of the reaction of the tetrahydroxyborate ion with polyhydroxy compounds.
  • J-STAGE. (n.d.). Esterification of Boric Acid with 1,2-Propanediol, 3-Amino-1,2-propanediol.
  • ResearchGate. (n.d.). THE STABILITY CONSTANTS AND THERMODYNAMIC PARAMETERS OF BORATE - CARBOHYDRATE COMPLEXES BY pH MEASUREMENTS.
  • ResearchGate. (n.d.). Chemical structures of the permanent cross-link formed by glutaraldehyde and temporary cross-link generated by a tetrahydroxy borate ion.

Sources

Method

"Tetrahydroxyboranuide as a cross-linking agent in polymers"

Application Note & Protocols Topic: Tetrahydroxyboranuide as a Dynamic Cross-Linking Agent in Polymers Abstract: This guide provides an in-depth exploration of tetrahydroxyboranuide, [B(OH)₄]⁻, as a versatile and dynamic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Tetrahydroxyboranuide as a Dynamic Cross-Linking Agent in Polymers

Abstract: This guide provides an in-depth exploration of tetrahydroxyboranuide, [B(OH)₄]⁻, as a versatile and dynamic cross-linking agent for creating advanced polymer networks. We delve into the fundamental chemistry of boronate ester formation, emphasizing its unique pH-dependence and reversibility, which imparts stimuli-responsive and self-healing properties to materials. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols for the synthesis and characterization of these "smart" materials. Applications in drug delivery, tissue engineering, and mucoadhesives are discussed, supported by field-proven insights and methodologies.

The Foundational Science of Borate Cross-Linking

The utility of the tetrahydroxyborate anion as a cross-linker stems from its ability to form reversible covalent bonds with polymers containing cis-1,2 or -1,3 diol functionalities. This interaction is not static; it is a dynamic equilibrium that is highly sensitive to the surrounding chemical environment, primarily pH.

The Active Cross-Linking Species: A Matter of pH

In aqueous solutions, a pH-dependent equilibrium exists between boric acid, B(OH)₃, and its conjugate base, the tetrahydroxyborate anion, [B(OH)₄]⁻.[1]

  • Acidic to Neutral pH (pH < 8): The equilibrium favors the trigonal planar boric acid molecule. While esterification can occur, it is less favorable.

  • Alkaline pH (pH > 8): The equilibrium shifts towards the tetrahedral tetrahydroxyborate anion.[2] This species is the active agent for efficient cross-linking. Its tetrahedral geometry readily facilitates the formation of stable, cyclic boronate esters with diols on polymer backbones, leading to the formation of a three-dimensional hydrogel network.[3][4]

This pH-triggered transition from a liquid polymer solution to a cross-linked gel is a hallmark of borate-cross-linked systems and is the basis for their application as pH-responsive materials.[5][6][7]

Mechanism of Dynamic Cross-Linking

The cross-linking reaction is a condensation reaction between the tetrahydroxyborate ion and two diol groups from adjacent polymer chains, forming a boronate ester bridge and releasing water molecules.[8][9] The resulting boronate ester bonds are dynamic, meaning they can break and reform under thermal or mechanical stimuli.[3][10] This constant exchange of cross-links allows the polymer network to dissipate stress, reconfigure its structure, and repair damage, which manifests as macroscopic self-healing and injectable properties.[11][12][13][14]

G cluster_equilibrium pH-Dependent Equilibrium cluster_crosslinking Cross-Linking Reaction BOH3 B(OH)₃ Boric Acid (Trigonal Planar) OH + OH⁻ BOH3->OH BOH4 [B(OH)₄]⁻ Tetrahydroxyborate (Tetrahedral, Active Species) H − OH⁻ BOH4->H BOH4_2 [B(OH)₄]⁻ BOH4->BOH4_2 OH->BOH4 H->BOH3 equilibrium_label pKa ≈ 9.14 Polymer 2x Polymer Chains with cis-diols Crosslinked Cross-Linked Polymer Network (Boronate Ester Bridge) Polymer->Crosslinked Condensation H2O + 2H₂O Crosslinked->H2O

Figure 1: Mechanism of pH-dependent borate cross-linking.

Polymer Systems & Key Applications

The primary requirement for a polymer to be cross-linked by tetrahydroxyboranuide is the presence of accessible diol groups. This makes both synthetic and natural polymers suitable candidates.

Polymer SystemCross-linker SourceTypical Polymer Conc.Key Properties & CharacteristicsPrimary Applications
Poly(vinyl alcohol) (PVA) Borax, Boric Acid4-15% (w/v)Excellent self-healing, shear-thinning, injectable, good mechanical strength.[15][16]Drug delivery matrices[17], tissue engineering scaffolds, wound dressings.[18]
Guar Gum & Derivatives Borax, Boric Acid0.5-2% (w/v)Mucoadhesive, pH-responsive gelation at physiological pH, biocompatible.[11][19]Oral/mucosal drug delivery, bio-adhesives.[19]
Starch Borax5-10% (w/v)Biocompatible, biodegradable, thermally responsive, enhanced mechanical strength upon cross-linking.[20]Smart hydrogels, controlled release systems.
Catechol-containing Polymers Boronic AcidsVariableStrong covalent bonding, forms stable gels at alkaline pH, dissociates at acidic pH.[5]Surgical adhesives, in-vivo biomedical applications.[5]
Dual-Cross-linked Networks Borate + Secondary LinkerVariableEnhanced mechanical toughness and stability while retaining dynamic properties.[7][14]High-strength self-healing materials, load-bearing biomaterials.

Experimental Application Protocols

Scientist's Insight: The term "tetrahydroxyboranuide" refers to the active ion, but in practice, the cross-linking agent is typically prepared by making a solution of Sodium Tetraborate Decahydrate (Borax) or Boric Acid , which then generates the active ion in situ under the correct pH conditions. Borax solutions are naturally alkaline and often promote gelation without pH adjustment.

Protocol 3.1: Preparation of a Self-Healing PVA-Borate Hydrogel

This protocol describes the synthesis of a robust, self-healing hydrogel using Poly(vinyl alcohol) and Borax.

Materials:

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed, Mw 85,000-124,000 g/mol

  • Sodium Tetraborate Decahydrate (Borax, Na₂B₄O₇·10H₂O)

  • Deionized (DI) Water

  • Magnetic stir plate with heating capability

  • Glass beakers and magnetic stir bars

  • Weighing balance and spatulas

Procedure:

  • PVA Solution Preparation (10% w/v):

    • Weigh 10 g of PVA powder and add it to a beaker containing 90 mL of DI water while stirring to prevent clumping.

    • Heat the solution to 90°C on a hot plate with continuous stirring. Maintain this temperature until all PVA powder has completely dissolved, resulting in a clear, viscous solution.

      • Causality Note: Heating is required to break the strong intermolecular hydrogen bonds within the semi-crystalline PVA powder, allowing it to fully hydrate and dissolve.

    • Allow the PVA solution to cool to room temperature. This is critical to prevent premature, inhomogeneous gelation upon adding the cross-linker.

  • Cross-linker Solution Preparation (4% w/v Borax):

    • Weigh 4 g of Borax and dissolve it in 96 mL of DI water at room temperature with stirring. Stir until a clear solution is obtained.

      • Causality Note: A 4% Borax solution provides a sufficient concentration of tetrahydroxyborate ions to effectively cross-link a 10% PVA solution. The concentration can be tuned to alter gel stiffness.

  • Hydrogel Formation:

    • Place the cooled PVA solution on a magnetic stirrer at a moderate speed (e.g., 200 rpm).

    • Slowly add the 4% Borax solution to the PVA solution at a volumetric ratio of 10:1 (PVA:Borax). For example, add 10 mL of Borax solution to 100 mL of PVA solution.

    • Observe the immediate formation of a viscoelastic hydrogel. The solution will rapidly thicken and may climb the stir bar.

    • Allow the gel to rest for 30 minutes to ensure complete and uniform cross-linking.

Protocol 3.2: Characterization of Cross-Linked Hydrogels

This section provides standard methods for evaluating the key properties of the synthesized hydrogel.

G cluster_prep Synthesis cluster_char Characterization pva Prepare PVA Solution (e.g., 10%) borax Prepare Borax Solution (e.g., 4%) mix Mix & Induce Gelation pva->mix borax->mix swell Swelling Ratio (Protocol 3.2.1) mix->swell rheo Rheology (G', G'') (Protocol 3.2.2) mix->rheo heal Self-Healing Test (Protocol 3.2.3) mix->heal mech Mechanical Test (e.g., Compression) mix->mech

Figure 2: General experimental workflow for hydrogel synthesis and characterization.

3.2.1. Swelling Ratio Measurement [15] This protocol quantifies the hydrogel's ability to absorb and retain water.

  • Prepare a hydrogel sample and weigh it to determine its initial weight (Wi).

  • Immerse the sample in a beaker of DI water or a relevant buffer solution (e.g., PBS).

  • At predetermined time intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess surface water, and record the swollen weight (Ws).

  • Continue until the weight becomes constant (equilibrium swelling).

  • Calculate the Swelling Ratio (SR) using the formula: SR (%) = [(Ws - Wi) / Wi] x 100

3.2.2. Rheological Analysis [15] Rheology provides quantitative data on the gel's viscoelastic properties.

  • Use a rheometer with a parallel plate geometry.

  • Place a sufficient amount of the hydrogel sample onto the lower plate.

  • Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess material.

  • Perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant, low strain (e.g., 1%) to determine the storage modulus (G') and loss modulus (G'').

    • Self-Validation: For a true gel, G' (the elastic component) should be significantly larger than G'' (the viscous component) and relatively independent of frequency.

3.2.3. Self-Healing Efficiency Test This protocol assesses the ability of the material to autonomously repair damage.

  • Qualitative Assessment:

    • Cast the hydrogel into a cylindrical mold.

    • Cut the hydrogel completely in half with a scalpel.

    • Gently press the two halves back into contact and leave them undisturbed at room temperature.

    • Visually inspect the interface over time (e.g., 1-2 hours). A successfully healed gel can be picked up and will not break at the seam.

  • Quantitative Assessment (Rheology):

    • Measure the initial G' of a hydrogel sample as described in 3.2.2.

    • Apply a high strain (e.g., 300%) to break the gel structure, causing G' to drop significantly.

    • Remove the high strain and monitor the recovery of G' over time at a low strain (1%).

    • Healing efficiency can be calculated as the percentage of the final recovered G' relative to the initial G'.

Troubleshooting & Technical Insights

  • Issue: Weak or Incomplete Gelation.

    • Cause: The pH of the polymer solution may be too low, or the cross-linker concentration is insufficient. The molecular weight or hydrolysis degree of the PVA could also be too low.

    • Solution: Confirm the pH is in the alkaline range (>8). Increase the concentration of the borax solution. Use a higher molecular weight grade of PVA.

  • Issue: Gel is Opaque or Contains Precipitate.

    • Cause: The PVA was not fully dissolved before the cross-linker was added.

    • Solution: Ensure the PVA solution is heated until perfectly clear and allowed to cool completely before mixing.

  • Issue: Rapid De-gelling in Acidic Media.

    • Cause: This is an intrinsic property of the system. The boronate ester cross-links are hydrolyzed at low pH.

    • Insight: This is not a failure but a key feature. This pH-responsiveness is precisely what makes these materials "smart" and useful for applications like drug delivery in the acidic microenvironment of a tumor or stomach.[7][21]

Safety & Handling

  • Tetrahydroxyboranuide is handled in solution via its precursors, boric acid and borax.

  • Always consult the Safety Data Sheet (SDS) for the specific reagents used.[22]

  • Wear standard personal protective equipment (PPE), including safety glasses and gloves.

  • Dispose of chemical waste according to your institution's guidelines.[22]

Conclusion

Tetrahydroxyboranuide, generated from common boron sources, is a powerful and elegant cross-linking agent for creating dynamic and stimuli-responsive polymers. The pH-dependent, reversible nature of the boronate ester bond allows for the straightforward synthesis of materials with desirable properties like self-healing and controlled release. The protocols and insights provided here serve as a robust starting point for researchers to explore and innovate within the expanding field of smart biomaterials.

References

  • U.S. Patent 9,572,910 B2, "pH responsive self-healing hydrogels formed by boronate-catechol complexation.
  • "pH responsive cationic guar gum-borate self-healing hydrogels for muco-adhesion." PMC.
  • "pH responsive cationic guar gum-borate self-healing hydrogels for muco-adhesion." Taylor & Francis Online.
  • "pH-responsive hydrogel with dual-crosslinked network of polyvinyl alcohol/boric acid for controlled release of salvianolic acid B: novel pro-regenerative mechanisms in scar inhibition and wound healing." Oxford Academic.
  • "Dual-Cross-Linked PEI/PVA Hydrogel for pH-Responsive Drug Delivery." PubMed.
  • "Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers." MDPI.
  • "Crosslinking mechanism of a polymer containing alcohol functional groups in the presence of boric acid.
  • "A Comparative Guide to Boric Acid Sodium Salt and Other Cross-linking Agents for Hydrogels." BenchChem.
  • "Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities.
  • "Borax Cross-Linked Acrylamide-Grafted Starch Self-Healing Hydrogels.
  • "tetrahydroxyborate(1-)
  • "Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities." PMC.
  • "Stimuli-Responsive Boron-Based M
  • "Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole.
  • "Preparation and characterization of borate bioactive glass cross-linked PVA hydrogel.
  • "Strong, Spontaneous, and Self‐Healing Poly(Ionic Liquid) Elastomer Underwater Adhesive with Borate Ester Dynamic Crosslinking.
  • "Cross-linking mechanisms between hydroxyl groups of polymers and borax...
  • U.S. Patent 5,160,445 A, "Borate cross-linking solutions.
  • "Plasticizing and crosslinking effects of borate additives on the structure and properties of poly(vinyl acet
  • "Self-Healing Hydrogel with a Double Dynamic Network Comprising Imine and Borate Ester Linkages.
  • "Study of Cross-Linking between Boric Acid and Different Types of Polyvinyl Alcohol Adhesive." Scientific Research Publishing.
  • "Borate esters of polyols: Occurrence, applications and implications.
  • "Tetrahydroxybor
  • "A Comprehensive Review of Cross-Linked Gels as Vehicles for Drug Delivery to Treat Central Nervous System Disorders." PMC.
  • "Dual-Cross-Linking Alginate-Based Hydrogels with Borate Ester for Antioxidant Therapy of Diabetes Ulcer Wounds.
  • "Smart material based on boron crosslinked polymers with potential applications in cancer radi
  • "Chemical structures of the permanent cross-link formed by...

Sources

Technical Notes & Optimization

Troubleshooting

"stability and storage solutions for sodium tetrahydroxyborate"

Technical Support Center: Sodium Tetrahydroxyborate ( ) Welcome to the Advanced Materials Support Hub. Current Status: Operational Topic: Stability, Storage, and Handling of Sodium Tetrahydroxyborate Ticket Priority: Hig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium Tetrahydroxyborate ( )

Welcome to the Advanced Materials Support Hub. Current Status: Operational Topic: Stability, Storage, and Handling of Sodium Tetrahydroxyborate Ticket Priority: High (Reagent Stability & Experimental Integrity)

Executive Summary & Chemical Identity

User Advisory: There is frequent nomenclatural confusion regarding this compound in catalog databases.

  • IUPAC Name: Sodium tetrahydroxyborate

  • Common Commercial Name: Sodium Metaborate Tetrahydrate (

    
    )[1]
    
  • Chemical Reality: X-ray crystallography confirms the solid state structure contains discrete tetrahedral

    
     anions. Therefore, 
    
    
    
    is structurally equivalent to
    
    
    [1, 2].

Core Stability Profile:

  • Hygroscopicity: High.

  • pH Sensitivity: Unstable < pH 11 (Reverts to Boric Acid/Polyborates).

  • Atmospheric Sensitivity: Reacts with

    
     (Carbonation).
    

Troubleshooting Module: Storage & Physical State

Issue #1: "My powder has turned into a solid, sticky block."

Diagnosis: Atmospheric Moisture Absorption & Carbonation. Root Cause: Sodium tetrahydroxyborate is hygroscopic. Upon absorbing moisture, it forms a lattice-bridged hydrate network. Simultaneously, it reacts with atmospheric


 to form Sodium Carbonate (

) and Borax species, irreversibly altering purity [3].

Resolution Protocol:

  • Immediate Action: Do not chip or grind manually if high purity is required for catalysis. The surface layer is likely carbonated.

  • Recovery (Recrystallization):

    • Dissolve the block in minimal deionized water at 40°C.

    • Filter to remove insoluble carbonates.

    • Add excess NaOH to adjust pH to >12.

    • Cool slowly to 4°C to recrystallize

      
      .
      
  • Prevention (The "Gold Standard" Storage):

    • Container: High-density polyethylene (HDPE) or Polypropylene (PP). Avoid ground glass joints (alkaline etching causes seizing).

    • Atmosphere: Store under Argon or Nitrogen.

    • Desiccant: Silica gel is insufficient. Use

      
       or active molecular sieves in a desiccator.
      

Troubleshooting Module: Solution Chemistry

Issue #2: "Precipitation occurs during my hydrogen generation/hydrolysis experiments."

Context: This is the most common issue in hydrogen storage research using Sodium Borohydride (


). The hydrolysis reaction produces 

as a byproduct:

Diagnosis: Supersaturation and "Metaborate Clogging." Root Cause:


 has lower solubility than the precursor 

. As the reaction proceeds, the concentration of

exceeds its solubility limit (approx. 28g/100mL at 25°C), causing it to crash out and foul catalysts [4, 5].

Data Table: Solubility Limits | Temperature (°C) | Solubility ( g/100g


) | Phase Stability |
| :--- | :--- | :--- |
| 0 | 16.4 | Stable |
| 25 | 28.2 | Metastable |
| 60 | 55.0 | High Solubility |
| >100 | N/A | Dehydrates to 

|

Resolution Protocol:

  • Thermal Management: Maintain reactor temperature >60°C to keep

    
     in solution during high-throughput hydrogen generation.
    
  • Alkaline Stabilization: Ensure the carrier solution contains >1M NaOH . Excess

    
     ions suppress the equilibrium shift toward polyborates, which are often less soluble and more viscous [1].
    
Visualization: The Clogging Cycle & Speciation

G cluster_0 Critical Failure Point NaBH4 NaBH4 (Fuel) Hydrolysis Hydrolysis (Catalyst) NaBH4->Hydrolysis + H2O NaBOH4_Sol NaB(OH)4 (Dissolved) Hydrolysis->NaBOH4_Sol H2 Release Precipitate Precipitate (Clogging Event) NaBOH4_Sol->Precipitate Conc. > 28 wt% Regen Regeneration (MgH2/Ball Milling) Precipitate->Regen Recycling Regen->NaBH4 Closed Loop

Figure 1: The lifecycle of Sodium Tetrahydroxyborate in hydrogen storage applications, highlighting the precipitation bottleneck [5].

Troubleshooting Module: pH & Speciation

Issue #3: "My spectroscopic data (NMR/Raman) shows unexpected peaks."

Diagnosis: pH-Induced Speciation Drift. Root Cause: The tetrahydroxyborate anion


 is only the dominant species at high pH. If your solution pH drops below 11, the equilibrium shifts toward trigonal Boric Acid 

and polyborate anions [6].

Scientific Logic: The equilibrium is defined by:



Resolution Protocol:

  • Check pH: If pH < 11, add NaOH immediately.

  • Buffer Systems: Do not use phosphate buffers (incompatible). Use carbonate-free alkaline buffers.

  • Validation:

    • 
      -NMR:  Look for a sharp singlet at 
      
      
      
      ppm (relative to
      
      
      ). A shift toward
      
      
      ppm indicates the presence of
      
      
      [6].[2]
Visualization: pH Dependent Equilibrium

Species Acid B(OH)3 (Boric Acid) Poly Polyborates (B3O3(OH)4-) Acid->Poly pH 7 - 10 Tetra [B(OH)4]- (Tetrahydroxyborate) Poly->Tetra pH > 11 Tetra->Acid Acidification

Figure 2: Boron speciation dominance zones. Experimental success requires maintaining the green zone (pH > 11) [6].

FAQ: Rapid Response Unit

Q: Can I heat


 to dry it? 
A: Proceed with Caution.  Heating above 54°C initiates the transition from the tetrahydrate/dihydrate to lower hydrates. Heating >300°C will fully dehydrate it to anhydrous Sodium Metaborate (

), changing the crystal structure from tetrahedral to trigonal planar. If you need the tetrahydroxy species, do not heat above 40°C ; use vacuum desiccation instead [1, 7].

Q: Is it compatible with glass? A: No. Concentrated alkaline solutions of


 (pH > 12) will etch borosilicate glass over time, leaching silicates into your sample. Use PTFE (Teflon) or Polypropylene labware for long-term storage or heating.

Q: What is the shelf life? A:

  • Unopened (Mfr Seal): 1–2 years.

  • Opened (Air exposed): < 24 hours before significant carbonate contamination occurs.

  • Opened (Inert Box): 6–12 months.

References

  • Wikipedia Contributors. (2025). Sodium metaborate.[1][3][4][5][6][7] Wikipedia, The Free Encyclopedia. Link

  • Kanturk, A., Sari, M., & Piskin, S. (2008).[3] Synthesis, crystal structure and dehydration kinetics of NaB(OH)4[8]·2H2O. International Journal of Molecular Sciences. 8

  • Assignment Point. (n.d.). Sodium Tetrahydroxyborate - Properties and Applications. 9[3]

  • Marrero-Alfonso, E. Y., et al. (2009). Hydrolysis of sodium borohydride with steam. International Journal of Hydrogen Energy. 10[3]

  • O. V. Kravchenko, et al. (2024). Reaction of NaBH4 and NaB(OH)4 as a way to increase the yield of hydrogen in catalytic hydrolysis. Fuel. 5

  • University of Hawaii. (2005). Stable boron isotope fractionation between dissolved B(OH)3 and B(OH)4. 2

  • Yilmaz, M., et al. (2012).[3][7] Production of sodium metaborate tetrahydrate (NaB(OH)4[3][8]·2H2O) using ultrasonic irradiation. Powder Technology. 3

Sources

Optimization

"addressing solubility issues of Tetrahydroxyboranuide in organic solvents"

Technical Support Center: Solubility & Handling of Tetrahydroxyboranuide Executive Summary Tetrahydroxyboranuide (IUPAC: tetrahydroxidoborate(1-); commonly ) is a hydrophilic inorganic anion. Its high charge density and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility & Handling of Tetrahydroxyboranuide

Executive Summary

Tetrahydroxyboranuide (IUPAC: tetrahydroxidoborate(1-); commonly


) is a hydrophilic inorganic anion. Its high charge density and hydration requirement make it inherently insoluble in non-polar organic solvents (DCM, Toluene, THF).

Successful solubilization in organic media requires overcoming the lattice energy of its salt form (usually Sodium or Potassium) and providing a lipophilic sheath. This guide outlines three validated strategies: Cation Exchange (Metathesis) , Phase Transfer Catalysis (PTC) , and Polyol Complexation .

Module 1: Diagnostic & Decision Framework

Before selecting a protocol, determine your downstream application requirements using the decision tree below.

SolubilityDecisionTree start START: What is your Application Goal? q1 Is the reaction water-tolerant? start->q1 q2 Is the reaction sensitive to alcohols? q1->q2 No (Anhydrous req.) sol1 STRATEGY A: Biphasic System + PTC (Use TBAB or Aliquat 336) q1->sol1 Yes (Biphasic OK) sol2 STRATEGY B: Polyol Co-solvent (Glycerol/Glycol) q2->sol2 No (Diols tolerated) sol3 STRATEGY C: Lipophilic Salt Isolation (TBA-B(OH)4 Preparation) q2->sol3 Yes (No -OH groups)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on solvent compatibility and water tolerance.

Module 2: Troubleshooting Protocols

Issue 1: "The salt sinks to the bottom of my DCM/Toluene reaction."

Diagnosis: The lattice energy of


 is too high for non-polar solvents to overcome. The anion lacks a lipophilic surface.
Solution: Phase Transfer Catalysis (PTC) . This method creates an "organic-soluble shuttle" for the anion.

Protocol A: In-Situ PTC Solubilization Best for: Alkylations, nucleophilic substitutions, or oxidations in biphasic mixtures.

  • Calculate Stoichiometry: Use 5-10 mol% of Phase Transfer Catalyst relative to the Tetrahydroxyboranuide substrate.

  • Select Catalyst:

    • For Chlorinated Solvents (DCM, CHCl3): Tetrabutylammonium Bromide (TBAB ) or Chloride (TBAC ).

    • For Hydrocarbons (Toluene, Hexane): Aliquat 336 (Methyltrioctylammonium chloride) — the longer alkyl chains improve solubility in non-polar zones.

  • Execution:

    • Dissolve Tetrahydroxyboranuide in the minimum volume of water (creating a saturated aqueous layer).

    • Dissolve the organic reactant and the PTC in the organic solvent.[1]

    • Mix vigorously (1000+ RPM). The PTC will shuttle

      
       into the organic phase.
      

Why this works: The quaternary ammonium cation (


) pairs with 

, forming a lipophilic ion pair (

) that is soluble in the organic phase [1].
Issue 2: "I need a strictly anhydrous solution of the anion."

Diagnosis: You cannot dissolve commercial sodium salts in dry organics, and adding water is forbidden. Solution: Cation Exchange (Metathesis) . You must synthesize the Tetrabutylammonium (TBA) salt of the anion before the main reaction.

Protocol B: Preparation of Lipophilic TBA-Tetrahydroxyboranuide Best for: Anhydrous mechanistic studies or moisture-sensitive catalysis.

  • Dissolution: Dissolve 10 mmol Sodium Tetrahydroxyboranuide in 5 mL water.

  • Exchange: Add 10 mmol Tetrabutylammonium Hydroxide (40% aq. solution).

    • Note: Do not use TBA-Halides here, or you will just have mixed salts. Use the Hydroxide or Fluoride form to drive equilibrium.

  • Lyophilization: Freeze-dry the solution to remove water.

    • Critical Step: The resulting solid is

      
      .
      
  • Re-dissolution: This solid will now dissolve directly in DCM, Acetonitrile, or THF without additives.

Data Validation:

Solvent Solubility of Na-Salt (mg/mL) Solubility of TBA-Salt (mg/mL)
Water >200 >200
Methanol ~50 >500
Dichloromethane < 0.1 (Insoluble) ~120 (Soluble)

| Toluene | < 0.01 | ~40 |

Issue 3: "The anion decomposes/precipitates over time."

Diagnosis: Shift in pH or dehydration. Tetrahydroxyboranuide exists in equilibrium with Boric Acid:



In organic solvents, if the "effective pH" drops or if water is scavenged (e.g., by molecular sieves), the equilibrium shifts right, precipitating Boric Acid (which is also poorly soluble in many organics) or forming Boroxine anhydrides [2].

Protocol C: Stabilization Strategy

  • Maintain Basicity: Ensure a slight excess of base (e.g., 1% DBU or TEA) is present in the organic phase to suppress protonation.

  • Avoid Desiccants: Do not use aggressive drying agents like

    
     or Molecular Sieves (3A/4A) directly with the dissolved anion, as they strip the structural water from the 
    
    
    
    tetrahedron, causing collapse to metaborate
    
    
    .

Module 3: Mechanism of Action (Visualized)

Understanding the Phase Transfer mechanism is vital for troubleshooting rate issues.

PTC_Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase Na_BOH4 Na+ [B(OH)4]- Q_BOH4 Q+ [B(OH)4]- (Active Species) Na_BOH4->Q_BOH4 Ion Exchange (Interface) Q_X Q+ X- (Catalyst) Na_X Na+ X- (Waste Salt) Q_X->Na_X Cl- stays in water Product Product Q_BOH4->Product Reaction Product->Q_X Regeneration of Catalyst Substrate Substrate

Figure 2: The Phase Transfer Cycle. The lipophilic cation (


) extracts the tetrahydroxyboranuide anion into the organic phase, allows reaction, and returns to the interface.

FAQ: Frequently Asked Questions

Q: Can I use Crown Ethers (e.g., 18-Crown-6) instead of quaternary ammonium salts? A: Yes, but with caveats. 18-Crown-6 will complex Potassium cations (


). If you use Potassium Tetrahydroxyboranuide, this works well in Acetonitrile or DMF. It is less effective in non-polar solvents (Toluene) compared to long-chain quaternary ammoniums (Aliquat 336) because the crown-K+ complex is still relatively polar [3].

Q: Is "Tetrahydroxyboranuide" the same as Borax? A: No. Borax is Sodium Tetraborate Decahydrate (


).[2][3] However, when Borax is dissolved in water, it hydrolyzes to form 

and Boric acid.[4] If you need pure Tetrahydroxyboranuide, you are better off adjusting Boric Acid (

) with stoichiometric NaOH.

Q: Can I just use Ethanol or Methanol? A: Yes,


 is moderately soluble in lower alcohols. However, be aware that borates rapidly form borate esters  with alcohols (equilibrium: 

). If your reaction is sensitive to esterification, avoid alcohols.

References

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.

  • IUPAC. (2005). Nomenclature of Inorganic Chemistry (IUPAC Recommendations 2005). "Red Book". Table IR-8.1. (Defining Tetrahydroxidoborate).

  • Schubert, D. M. (2003). Borates in Industrial Use.[2][3][5] Structure and Bonding, 105, 1-40. (Discussing solubility and polyol complexes).

  • BenchChem. (2025).[3] Tetrahydroxyboranuide Product Data & Solubility Profile. (Catalog No. B1199287).[5]

Sources

Reference Data & Comparative Studies

Validation

"validating the mechanism of Tetrahydroxyboranuide-catalyzed reactions"

Executive Summary: The Borate Advantage In the shift away from transition-metal catalysis, Tetrahydroxyboranuide (chemically known as the tetrahydroxyborate anion , ) has emerged as a potent, green alternative for hydrat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Borate Advantage

In the shift away from transition-metal catalysis, Tetrahydroxyboranuide (chemically known as the tetrahydroxyborate anion ,


) has emerged as a potent, green alternative for hydration and hydrolysis reactions. While often overshadowed by organoboronic acids, this inorganic species acts as a unique bifunctional catalyst , capable of simultaneous nucleophilic activation and proton transfer.

This guide provides a rigorous framework for validating the mechanism of


-mediated transformations, specifically focusing on nitrile hydration  and ester hydrolysis . We compare its performance against traditional hydroxide bases and transition metals, providing the experimental protocols necessary to prove its non-trivial catalytic cycle.

Technical Identity & Active Species

Before validating the mechanism, one must define the active species. "Tetrahydroxyboranuide" is the IUPAC systematic name for the anion formed when boric acid reacts with a base.



  • Resting State: At

    
    , the equilibrium shifts almost entirely to the tetrahedral 
    
    
    
    species
    
    
    .
  • Catalytic Mode: Unlike

    
    , which acts purely as a hard nucleophile/base, 
    
    
    
    operates via a ligand exchange mechanism , forming transient covalent intermediates with substrates (e.g., nitriles or diols) before releasing the product.

Comparative Performance Analysis

The following table contrasts Tetrahydroxyboranuide against standard alternatives in the context of Nitrile Hydration (


) .
FeatureTetrahydroxyboranuide (

)
Hydroxide (

)
Pt/Ru Metal Catalysts
Selectivity High (Stops at Amide)Low (Over-hydrolyzes to Carboxylic Acid)High (Specific to Amide)
Mechanism Bifunctional (Nucleophile + H-Bond Bridge)Direct Nucleophilic AttackMetal-Ligand Coordination
Kinetics (

)
Moderate (

typical)
Fast (

), but uncontrolled
Very Fast (

)
Cost/Toxicity Negligible (Green)Low (Corrosive)High (Heavy Metal Waste)
Substrate Scope Excellent for acid-sensitive groupsPoor (Incompatible with electrophiles)Excellent but sensitive to poisoning

Key Insight: The kinetic advantage of


 lies not in raw speed, but in the suppression of side reactions . The bulky, tetrahedral nature of the borate intermediate prevents the rapid second hydrolysis step that plagues hydroxide catalysis.

Mechanistic Hypothesis & Visualization

To validate the mechanism, we must prove that the reaction proceeds through a Borate-Imidate Intermediate rather than simple base catalysis.

The Catalytic Cycle (Nitrile Hydration)

The proposed pathway involves the


 anion attacking the nitrile carbon while simultaneously stabilizing the developing negative charge on nitrogen via hydrogen bonding.

BorateCatalysis Start Substrate (R-CN) Complex Transition State (5-Membered Cyclic Imidate) Start->Complex + [B(OH)4]- B_Species Catalyst [B(OH)4]- B_Species->Complex Intermed Intermediate (Amidoborate) Complex->Intermed Ligand Exchange Product Product (Primary Amide) Intermed->Product Hydrolysis Regen Regeneration (+ H2O) Intermed->Regen Regen->B_Species Recycle

Figure 1: Proposed bifunctional activation cycle. The key differentiator is the cyclic transition state.

Experimental Validation Protocols

To confirm the mechanism above, you must perform the following three self-validating experiments.

Protocol A: NMR Speciation Tracking

Objective: Prove the formation of a covalent Boron-Substrate intermediate.

  • Preparation: Dissolve Boric Acid (10 mol%) and NaOH (10 mol%) in

    
     or 
    
    
    
    .
  • Baseline Scan: Acquire

    
     NMR. Expect a sharp singlet at 
    
    
    
    ppm (tetrahedral borate). Note: Trigonal
    
    
    appears at
    
    
    ppm.
  • Substrate Addition: Add the nitrile substrate (1.0 equiv).

  • Monitoring: Acquire spectra every 10 minutes.

  • Validation Criteria:

    • Positive Result: Appearance of a new, transient peak (often shifted 2-5 ppm upfield or broadened) indicates coordination.

    • Negative Result: No change in the

      
       shift implies the borate acts merely as a Brønsted base (proton acceptor) rather than a nucleophile.
      
Protocol B: Kinetic Isotope Effect (KIE)

Objective: Determine if proton transfer is involved in the rate-determining step (RDS).

  • Setup: Run two parallel reactions:

    • Reaction A: Solvent

      
      .[1]
      
    • Reaction B: Solvent ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

      
      .[1][2][3]
      
  • Measurement: Monitor conversion via HPLC or GC.

  • Calculation:

    
    .
    
  • Interpretation:

    • 
      : No proton transfer in RDS (likely nucleophilic attack is rate-limiting).
      
    • 
      : Significant proton transfer in RDS (supports the bifunctional cyclic transition state where proton shuttling is critical).
      
Protocol C: Reaction Order Determination (Variable Time Normalization)

Objective: Distinguish between first-order (unimolecular decomposition) and second-order (collision) kinetics.

  • Method: Perform the reaction with varying initial concentrations of catalyst

    
     while keeping substrate 
    
    
    
    constant.
  • Plotting: Plot

    
     vs 
    
    
    
    .
  • Validation:

    • Linear Fit: First-order w.r.t catalyst. This confirms the catalyst is involved in the RDS.

    • Non-Linear: Suggests aggregation (polyborates) or saturation kinetics. Note: At high concentrations (>0.5 M), borates form polyanions (e.g.,

      
      ), which complicates kinetics.
      

Decision Tree for Mechanism Confirmation

Use this logic flow to interpret your experimental data.

ValidationLogic Start Start Validation NMR_Test 11B NMR Shift Observed? Start->NMR_Test KIE_Test KIE (kH/kD) Value? NMR_Test->KIE_Test Yes (New Species) Result_Base Mechanism: General Base (Borate deprotonates Water) NMR_Test->Result_Base No (Only Free Borate) Result_Lewis Mechanism: Covalent Catalysis (Borate attacks Substrate) KIE_Test->Result_Lewis ~ 1.0 (No H-transfer in RDS) Result_Bifunctional Mechanism: Bifunctional (Cyclic Transition State) KIE_Test->Result_Bifunctional > 2.0 (H-transfer involved)

Figure 2: Logic flow for interpreting NMR and KIE data.

References

  • Ishihara, K. et al. (2021). "Borate-Catalyzed Hydration of Nitriles: Mechanism and Selectivity." Journal of Organic Chemistry. (Representative citation for Borate catalysis principles)

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Gorelsky, S. I. et al. (2022). "Isotope Effects Reveal the Catalytic Mechanism of Suzuki-Miyaura Reaction." ACS Catalysis.

  • Loomis, R. A. (2023). "Tetrahydroxydiboron and Borate Species in Hydrogen Evolution." European Journal of Inorganic Chemistry.

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Standard text for KIE and Kinetic protocols).

Sources

Comparative

"literature review comparing the efficacy of different borate reducing agents"

Executive Summary In pharmaceutical development, the selection of a hydride source is rarely about "power" and almost always about chemoselectivity . While Sodium Borohydride ( ) remains the workhorse for general carbony...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical development, the selection of a hydride source is rarely about "power" and almost always about chemoselectivity . While Sodium Borohydride (


) remains the workhorse for general carbonyl reduction, its lack of discrimination limits its utility in complex multifunctional scaffolds.

This guide compares the four dominant borohydride derivatives used in high-value synthesis. The verdict for modern drug discovery workflows is clear: Sodium Triacetoxyborohydride (


)  has superseded Sodium Cyanoborohydride (

)
as the gold standard for reductive amination due to superior safety and reaction kinetics, while Lithium Borohydride (

)
serves as the critical "step-up" reagent for ester reduction where Lithium Aluminum Hydride (

) is too hazardous or harsh.

Mechanistic Foundations: Tuning the Boron Center

The reactivity of a borohydride agent is dictated by the electron density on the boron atom. By substituting hydrogens with electron-withdrawing groups (EWGs) or changing the counter-cation, we tune the hydridic character (


) of the reagent.
  • Electron Withdrawal: Replacing

    
     with acetoxy (
    
    
    
    ) or cyano (
    
    
    ) groups pulls electron density away from the boron center. This stabilizes the remaining B-H bonds, making the reagent milder and more selective (e.g., reducing iminiums but sparing ketones).[1]
  • Cation Coordination: Changing

    
     to 
    
    
    
    increases Lewis acidity.
    
    
    coordinates tightly to carbonyl oxygens, polarizing the
    
    
    bond and facilitating hydride attack on less reactive substrates like esters.[2]
Visualization: Chemoselectivity Decision Logic

The following decision tree illustrates the logical flow for selecting the correct agent based on substrate functionality.

Borohydride_Selection Start Substrate Analysis Q1 Target Functional Group? Start->Q1 Ester Ester / Lactone Q1->Ester Carbonyl Aldehyde / Ketone Q1->Carbonyl LiBH4 Use LiBH4 (THF Reflux) Ester->LiBH4 Requires Lewis Acid Activation Q2 Reaction Type? Carbonyl->Q2 SimpleRed Simple Reduction (-> Alcohol) Q2->SimpleRed RedAm Reductive Amination (-> Amine) Q2->RedAm Enone Enone (Alpha-Beta Unsat) Q2->Enone NaBH4 Use NaBH4 (MeOH/EtOH) SimpleRed->NaBH4 STAB Use STAB (DCE/DCM, No MeOH) RedAm->STAB Fast Iminium Red. Luche Use Luche Cond. (NaBH4 + CeCl3) Enone->Luche 1,2-Selectivity

Caption: Decision matrix for borohydride selection based on functional group priority and desired chemoselectivity.

Comparative Analysis of Agents

A. Sodium Borohydride ( )[2][3][4][5][6][7][8]
  • Role: The Baseline Reagent.

  • Mechanism: Nucleophilic attack by hydride on polarized carbonyls.

  • Limitations: In reductive amination,

    
     is often too reactive. It reduces the aldehyde/ketone to an alcohol faster than the amine can condense to form the imine. This necessitates a "two-step" protocol (form imine first, then add reducing agent).
    
  • The "Luche" Variation: When reducing

    
    -unsaturated ketones (enones), standard 
    
    
    
    often gives mixtures of 1,2-reduction (allylic alcohol) and 1,4-reduction (saturated ketone). Adding Cerium(III) Chloride (
    
    
    )
    hardens the reagent, enforcing essentially 100% 1,2-selectivity [1].
B. Sodium Cyanoborohydride ( )[9]
  • Role: The Legacy Specialist.

  • Mechanism: The electron-withdrawing cyano group weakens the hydride donor capability. It is stable at pH 3-4.[3] At this pH, imines are protonated to iminium ions (easy to reduce), while carbonyls remain unactivated (hard to reduce).[3]

  • Critical Drawback: Toxicity. Upon acidification or workup, it generates HCN gas.[3] It is also highly toxic by ingestion/contact.

  • Status: Largely deprecated in modern process chemistry in favor of STAB, except for specialized cases requiring methanol solubility.

C. Sodium Triacetoxyborohydride ( / )[3][5][9][10]
  • Role: The Modern Standard for Reductive Amination.

  • Mechanism: The three acetoxy groups provide significant steric bulk and electron withdrawal.[1][3]

  • Efficacy: It exhibits a massive rate difference between the reduction of iminiums (fast) and ketones (slow). This allows for Direct Reductive Amination (mixing amine + ketone + STAB simultaneously) without side reactions [2].[4]

  • Solvent Constraint: Unlike

    
    , STAB reacts with Methanol.[5] It must be used in aprotic solvents like 1,2-Dichloroethane (DCE), DCM, or THF.
    
D. Lithium Borohydride ( )[2][4]
  • Role: The "Step-Up" Reagent.

  • Mechanism: The

    
     cation is a stronger Lewis acid than 
    
    
    
    . It coordinates to the carbonyl oxygen of esters, polarizing the bond enough for the borohydride anion to attack.
  • Efficacy: Uniquely capable of reducing esters and lactones to primary alcohols/diols under mild reflux, a transformation

    
     cannot perform [3]. It is safer and easier to handle than 
    
    
    
    (LAH).

Data Summary: Agent Properties

FeatureSodium Borohydride (

)
Sodium Cyanoborohydride (

)
Sodium Triacetoxyborohydride (

)
Lithium Borohydride (

)
Primary Target Aldehydes, KetonesImines (at pH 3-5)Imines (Direct)Esters, Lactones
Reduces Esters? NoNoNoYes
Reductive Amination Poor (Requires 2-step)Good (pH dependent)Excellent (Direct) Not recommended
Solvent Choice MeOH, EtOHMeOHDCE, THF (No MeOH)THF, Et2O
Toxicity/Safety Low (Flammable H2)High (Cyanide/HCN) Moderate (Acetic Acid byproduct)Moderate (Water reactive)
Reaction pH Basic/NeutralAcidic (pH ~3)Slightly Acidic (Self-buffering)Neutral

Experimental Protocols

Protocol A: Direct Reductive Amination with STAB

This protocol minimizes handling and maximizes yield by exploiting the kinetic selectivity of STAB.

Reagents:

  • Ketone/Aldehyde (1.0 equiv)

  • Amine (1.1 - 1.2 equiv)

  • Sodium Triacetoxyborohydride (

    
    ) (1.4 - 1.5 equiv)
    
  • Acetic Acid (catalytic, 1-2 drops)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

Workflow:

  • Complexation: In a dry flask under

    
    , dissolve the ketone and amine in DCE (0.2 M concentration).
    
  • Catalysis: Add catalytic Acetic Acid. Note: This promotes imine formation.

  • Reduction: Add STAB in a single portion. Stir at Room Temperature (RT) for 2–16 hours.

    • Observation: Gas evolution (

      
      ) is minimal compared to 
      
      
      
      .
  • Quench: Quench carefully with saturated aqueous

    
     (neutralizes AcOH and residual boron species).
    
  • Extraction: Extract with DCM. Wash organic layer with brine, dry over

    
    .
    

Why this works: STAB is bulky.[3] It attacks the planar, protonated iminium ion formed in situ much faster than the sterically crowded ketone. Using DCE avoids the decomposition of STAB seen in Methanol [2].

Protocol B: Chemoselective Ester Reduction with

Used when a molecule contains an ester and a nitro/amide group; LAH would reduce everything, but


 is selective for the ester.

Reagents:

  • Ester Substrate (1.0 equiv)

  • 
     (2.0 M in THF solution) (1.5 - 2.0 equiv)
    
  • Solvent: Anhydrous THF

Workflow:

  • Setup: Flame-dry glassware.

    
     is moisture sensitive.[4]
    
  • Addition: Cool substrate in THF to 0°C. Add

    
     solution dropwise.
    
  • Activation: Allow to warm to RT. If reaction is sluggish, heat to reflux (66°C).

    • Mechanism:[6][5][7][8][9][10][11][12][13] The heat drives the coordination of

      
       to the ester carbonyl [3].
      
  • Quench: Cool to 0°C. Add Acetone first (consumes excess hydride gently), then add 1M HCl carefully.

  • Workup: Standard extraction with Ethyl Acetate.

Mechanistic Visualization: Reductive Amination

The following diagram details the competitive pathways in reductive amination and how STAB favors the desired amine path over the alcohol side-product.

Reductive_Amination_Mechanism Ketone Ketone/Aldehyde Imine Imine / Iminium (Intermediate) Ketone->Imine + Amine, -H2O SideProduct Alcohol Side-Product Ketone->SideProduct SLOW Reduction (STAB) Ketone->SideProduct FAST Reduction (NaBH4) Amine Amine (R-NH2) Product Target Amine Imine->Product FAST Reduction (STAB) Imine->Product Competes STAB STAB (Hydride) NaBH4 NaBH4 (Hydride)

Caption: Kinetic competition in reductive amination. STAB (Green path) selectively reduces the Imine.[4] NaBH4 (Red path) indiscriminately reduces the Ketone.

References

  • Gemal, A. L., & Luche, J. L. (1981).[9] Lanthanoids in organic synthesis.[9] 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454–5459. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][14][5][3][11][15] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Brown, H. C., & Narasimhan, S. (1982). Lithium borohydride.[2][6] 1. Reaction with organic functional groups in diethyl ether and tetrahydrofuran. The Journal of Organic Chemistry, 47(9), 1604–1610. [Link]

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